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Compound of Interest

Cyclohexanecarboxamide,n-5-
Compound Name:
pyrimidinyl-

cat. No.: B8690963

CAS Number: 360045-00-9

Synonyms:

-(Pyrimidin-5-yl)cyclohexanecarboxamide;

-Cyclohexylcarbonyl-5-aminopyrimidine.

Executive Summary

Cyclohexanecarboxamide, N-5-pyrimidinyl- is a heterocyclic amide derivative serving as a
critical pharmacophore scaffold in medicinal chemistry. It combines a lipophilic cyclohexane
ring with a polar, electron-deficient 5-aminopyrimidine moiety. This structure is widely utilized in
Fragment-Based Drug Discovery (FBDD), particularly for developing ATP-competitive kinase
inhibitors (e.g., JAK, Syk, and CDK families). The pyrimidine nitrogen atoms function as key
hydrogen bond acceptors in the hinge region of kinase active sites, while the cyclohexane
group occupies the hydrophobic pocket, enhancing binding affinity.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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Property Data
CAS Number 360045-00-9
IUPAC Name

-(Pyrimidin-5-yl)cyclohexanecarboxamide

Molecular Formula

Molecular Weight 205.26 g/mol

Physical State Off-white to pale yellow crystalline solid

Soluble in DMSO, Methanol, DCM; Sparingly

Solubility soluble in Water

pKa (Predicted) ~12.5 (Amide NH), ~2.5 (Pyrimidine N)
LogP (Predicted) 1.8-22

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis Methodology

The synthesis of N-5-pyrimidinyl carboxamides typically requires activation of the carboxylic
acid due to the weak nucleophilicity of the electron-deficient 5-aminopyrimidine.

Protocol: Acyl Chloride Coupling

This method is preferred for high yield and purity.

Reagents:

Cyclohexanecarbonyl chloride (1.0 eq)

5-Aminopyrimidine (1.0 eq)

Triethylamine (TEA) or Pyridine (1.2 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:
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e Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-
aminopyrimidine (10 mmol) in anhydrous DCM (50 mL).

o Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

e Acylation: Dropwise add Cyclohexanecarbonyl chloride (10 mmol) dissolved in DCM (10 mL)
over 15 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
reaction progress via TLC (System: 5% MeOH in DCM).

e Work-up: Quench with saturated

solution. Extract the organic layer, wash with brine, and dry over anhydrous

 Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash
column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis Reaction Scheme
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Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Biological Applications & Mechanism

This compound acts as a privileged structure in kinase inhibitor design. The 5-aminopyrimidine
motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

Mechanism of Action: Kinase Inhibition[8]
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» Hinge Binding: The pyrimidine nitrogens (N1/N3) form hydrogen bonds with the backbone
residues of the kinase hinge region.

» Hydrophobic Interaction: The cyclohexane ring occupies the hydrophobic "Gatekeeper"
pocket or the solvent-exposed front pocket, depending on the specific kinase (e.g., JAK2,
Syk).

» Scaffold Hopping: Researchers use this core to optimize potency. Replacing the cyclohexane
with other aliphatic rings affects metabolic stability, while substituting the pyrimidine
C2/C4/C6 positions alters selectivity.

Structural Activity Relationship (SAR) Workflow

Core Scaffold:

N-(Pyrimidin-5-yl)cyclohexanecarboxamide

Pyrimidine C2/C4 Substitution Cyclohexane Ring Variation Amide Linker Methylation
(Selectivity Tuning) (Hydrophobic Pocket Fit) (Conformational Constraint)

JAK Inhibitors CDK Inhibitors Syk Inhibitors
(Autoimmune) (Oncology) (Hematology)

Click to download full resolution via product page
Figure 2: SAR optimization logic transforming the core scaffold into targeted therapeutics.

Analytical Characterization

To validate the synthesis of CAS 360045-00-9, the following analytical parameters are
standard.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um)
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e Mobile Phase A: Water + 0.1% Formic Acid
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid
e Gradient: 5% B to 95% B over 10 minutes.
o Detection: UV at 254 nm (Pyrimidine absorption).

e Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).

Mass Spectrometry (ESI-MS)

« lonization: Positive Mode (ESI+)
o Expected Mass:

e Fragmentation Pattern: Loss of cyclohexyl group often observed.

Safety & Handling (MSDS Summary)
o Hazard Classification: Irritant (Skin/Eye/Respiratory).

 Signal Word: Warning.

e H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May
cause respiratory irritation).

o P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

» Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic
nature is possible due to the amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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